molecular formula C15H23N3O3 B6750355 1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea

1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea

Cat. No.: B6750355
M. Wt: 293.36 g/mol
InChI Key: PPAIGTCZXCHYAS-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives It features a pyridine ring substituted with a methyl group at the 6-position and a urea moiety connected to a propyl chain, which is further linked to an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea typically involves the following steps:

    Preparation of 6-Methyl-2-aminopyridine: This can be achieved by nitration of 6-methylpyridine followed by reduction of the nitro group to an amino group.

    Formation of Isocyanate Intermediate: The 6-methyl-2-aminopyridine is reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate.

    Coupling with 3-(Oxan-2-yloxy)propylamine: The isocyanate intermediate is then reacted with 3-(oxan-2-yloxy)propylamine to form the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic route. Key considerations include:

    Optimizing Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Purification: Techniques such as recrystallization, distillation, or chromatography are employed to purify the final product.

    Safety and Environmental Concerns: Proper handling of hazardous reagents like phosgene and waste management are crucial.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the urea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead compound or intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It could be used in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.

    Biological Studies: The compound might be employed in studies investigating its biological activity, including its effects on cellular processes or its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound could modulate the activity of these targets through various pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]carbamate: Similar structure but with a carbamate group instead of a urea moiety.

    1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]thiourea: Similar structure but with a thiourea group instead of a urea moiety.

    1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]guanidine: Similar structure but with a guanidine group instead of a urea moiety.

Uniqueness

1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxane ring and the urea moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-12-6-4-7-13(17-12)18-15(19)16-9-5-11-21-14-8-2-3-10-20-14/h4,6-7,14H,2-3,5,8-11H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAIGTCZXCHYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NCCCOC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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